molecular formula C15H27N3O3S B1460608 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) CAS No. 181272-15-1

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI)

Cat. No. B1460608
CAS RN: 181272-15-1
M. Wt: 329.5 g/mol
InChI Key: YWHYCNOAVVFIBE-OBJOEFQTSA-N
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Description

The compound “1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI)” is also known as 2-Iminobiotin . It is a cyclic guanidino analog of biotin that has high affinity for avidin at high pH (>9) and low affinity at low pH (<6) . The empirical formula of this compound is C10H17N3O2S and it has a molecular weight of 243.33 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the following Isomeric SMILES: C1[C@H]2C@@HCCCCC(=O)O)NC(=N)N2 . This indicates the presence of a thieno[3,4-d]imidazole ring, a pentanoic acid group, and an imino group in the structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its empirical formula (C10H17N3O2S), molecular weight (243.33), and its solubility in 1 M HCl (50 mg/mL, clear, colorless) . It is a non-polymer type compound .

Scientific Research Applications

Synthetic Methodologies and Applications

  • Synthetic Pathways to Related Compounds : The synthesis of derivatives closely related to the query compound involves complex synthetic routes that yield compounds with antibacterial bioactivity. For instance, a study describes a synthetic route from a derivative to a compound with antibacterial properties, processed with an overall yield of 56%, including steps like esterification and reduction (Liang et al., 2016).

  • Crystal Structure Characterization : Another aspect of research on related compounds includes the synthesis and crystal structure characterization of intermediates of d-biotin, which are synthesized from specific derivatives using the Grignard reaction. The crystal structure analysis provides insights into the molecular configuration and stability of these compounds (Yuan Jian, 2004).

  • Chemical Transformations and Reactivity : Further investigations into the reactivity of imidazole derivatives have led to the discovery of new chemical transformations. These transformations are crucial for the development of compounds with potential applications in various fields, including pharmacology and material science (Jasiński et al., 2008).

  • Coordination Polymers and Material Science Applications : Research into coordination polymers derived from biotin-related compounds, such as the ones featuring silver(I)-biotin coordination, highlights the potential application of these materials in the field of molecular engineering and nanotechnology. These studies delve into the complex coordination environments and their implications for the material properties of the polymers (Altaf & Stoeckli-Evans, 2013).

Mechanism of Action

Target of Action

The primary target of this compound is nitric oxide synthases . Nitric oxide synthases are a family of enzymes that catalyze the production of nitric oxide from L-arginine. Nitric oxide is a key cellular signaling molecule, involved in various physiological processes.

Mode of Action

The compound acts as an inhibitor of nitric oxide synthases . It binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This results in a decrease in nitric oxide production.

Pharmacokinetics

It is soluble in 1 m hcl, suggesting that it may be well-absorbed in the stomach . The compound’s bioavailability, distribution, metabolism, and excretion remain to be investigated.

Biochemical Analysis

Biochemical Properties

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) plays a significant role in biochemical reactions. It interacts with enzymes such as nitric oxide synthases, inhibiting their activity . This inhibition is crucial as nitric oxide synthases are involved in the production of nitric oxide, a signaling molecule that plays a role in various physiological processes. The compound also interacts with proteins and other biomolecules, affecting their function and stability .

Cellular Effects

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound’s inhibition of nitric oxide synthases can lead to reduced nitric oxide levels, impacting cell signaling and metabolic pathways . Additionally, it has been observed to protect human nerve cells from hypoxia-induced cell damage .

Molecular Mechanism

The molecular mechanism of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) involves its binding interactions with biomolecules. It inhibits nitric oxide synthases by binding to their active sites, preventing the production of nitric oxide . This inhibition can lead to changes in gene expression and enzyme activity, affecting various physiological processes . The compound’s ability to protect nerve cells from hypoxia-induced damage is also linked to its molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, maintaining its inhibitory effects on nitric oxide synthases . Its degradation over time can lead to reduced efficacy and altered cellular responses .

Dosage Effects in Animal Models

The effects of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) vary with different dosages in animal models. At lower doses, the compound effectively inhibits nitric oxide synthases without causing significant adverse effects . At higher doses, it can lead to toxic effects and adverse reactions . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications .

Metabolic Pathways

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s inhibition of nitric oxide synthases affects the production of nitric oxide, influencing metabolic pathways related to energy production and cellular respiration .

Transport and Distribution

The transport and distribution of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential .

Subcellular Localization

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) exhibits specific subcellular localization, which influences its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-hydroxypentyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3S/c19-9-5-1-4-8-16-13(20)7-3-2-6-12-14-11(10-22-12)17-15(21)18-14/h11-12,14,19H,1-10H2,(H,16,20)(H2,17,18,21)/t11-,12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHYCNOAVVFIBE-OBJOEFQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI)
Reactant of Route 2
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1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI)
Reactant of Route 3
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1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI)
Reactant of Route 4
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI)
Reactant of Route 5
Reactant of Route 5
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI)
Reactant of Route 6
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI)

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